molecular formula C15H13N3O4S B4344957 3-ethyl 5-methyl 7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate

3-ethyl 5-methyl 7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate

Cat. No.: B4344957
M. Wt: 331.3 g/mol
InChI Key: KEXIULUFHUWIAX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3-ethyl 5-methyl 7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-ethyl 5-methyl 7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzymatic activity by binding to the active site, thereby blocking substrate access . The compound’s photophysical properties also enable it to act as a fluorescent probe, facilitating the study of molecular interactions and cellular processes .

Properties

IUPAC Name

3-O-ethyl 5-O-methyl 7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-3-22-14(19)9-8-16-18-11(12-5-4-6-23-12)7-10(15(20)21-2)17-13(9)18/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXIULUFHUWIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C3=CC=CS3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-ethyl 5-methyl 7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate
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3-ethyl 5-methyl 7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate
Reactant of Route 3
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3-ethyl 5-methyl 7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate
Reactant of Route 4
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3-ethyl 5-methyl 7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate
Reactant of Route 5
3-ethyl 5-methyl 7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate
Reactant of Route 6
3-ethyl 5-methyl 7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3,5-dicarboxylate

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